![molecular formula C19H26N2O4 B5670230 N-[(7-methoxy-3,4-dihydro-2H-chromen-3-yl)methyl]-2-(2-oxoazepan-1-yl)acetamide](/img/structure/B5670230.png)
N-[(7-methoxy-3,4-dihydro-2H-chromen-3-yl)methyl]-2-(2-oxoazepan-1-yl)acetamide
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Overview
Description
Synthesis Analysis
The synthesis of related compounds involves multiple steps, including reactions with ethyl bromoacetate, hydrazine hydrate, and aromatic aldehydes to yield a series of Schiff’s bases and thiazolidin-4-ones. Such processes often involve cyclization reactions, solvent-free conditions, and the use of catalysts to produce novel derivatives with potential antibacterial activity (Čačić et al., 2009). The synthesis routes are characterized by their stepwise transformations and structure elucidation using analytical techniques like IR, 1H-NMR, and 13C-NMR data.
Molecular Structure Analysis
The molecular structure of similar acetamide derivatives has been analyzed through crystallography, revealing linear and bent conformations determined by the interplanar angles between amide groups. Hydrogen bonding and weak non-standard C-H...O interactions play crucial roles in the stabilization of these structures, offering insights into their molecular geometry and interaction capabilities (Camerman et al., 2005).
Chemical Reactions and Properties
Compounds within this chemical family undergo various chemical reactions, including cyclo-condensation, etherification, oximation, and Beckmann rearrangement. These reactions lead to the formation of novel structures with potential antibacterial and antioxidant properties. The reactivity of these compounds can be attributed to their functional groups and molecular structure, facilitating diverse chemical transformations (Čačić et al., 2006).
Physical Properties Analysis
The physical properties of these compounds, such as solubility, melting points, and crystalline structure, are closely related to their molecular configuration. Detailed physical characterization is essential for understanding the stability, solubility, and overall behavior of these compounds under various conditions.
Chemical Properties Analysis
The chemical properties, including reactivity towards different reagents, stability under various conditions, and the ability to form hydrogen bonds, define the applications and usefulness of these compounds. Their antimicrobial and antioxidant activities have been a focus of research, indicating their potential in medical and pharmaceutical applications (Behrami & Dobroshi, 2019).
properties
IUPAC Name |
N-[(7-methoxy-3,4-dihydro-2H-chromen-3-yl)methyl]-2-(2-oxoazepan-1-yl)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N2O4/c1-24-16-7-6-15-9-14(13-25-17(15)10-16)11-20-18(22)12-21-8-4-2-3-5-19(21)23/h6-7,10,14H,2-5,8-9,11-13H2,1H3,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VCXNHWXNTXEZLI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(CC(CO2)CNC(=O)CN3CCCCCC3=O)C=C1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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